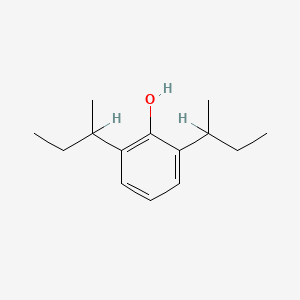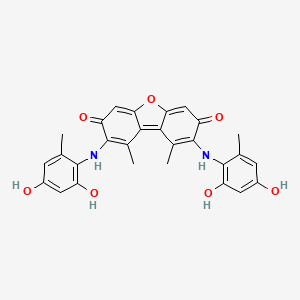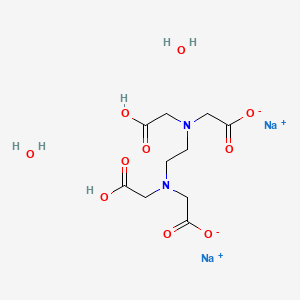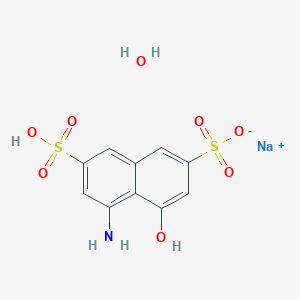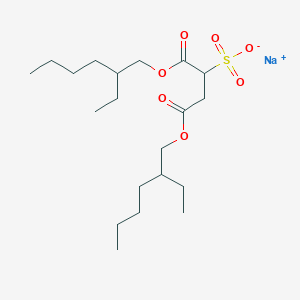
sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate” is known as polycyclic aromatic hydrocarbons. These are a group of organic compounds composed of multiple aromatic rings. They are known for their stability and are found in various natural and synthetic sources.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polycyclic aromatic hydrocarbons can be synthesized through several methods, including the cyclization of linear polyenes and the Diels-Alder reaction. The cyclization of linear polyenes involves the formation of aromatic rings through the reaction of linear polyenes with catalysts under high temperatures. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a six-membered ring, which can then be further reacted to form polycyclic aromatic hydrocarbons.
Industrial Production Methods
Industrial production of polycyclic aromatic hydrocarbons typically involves the pyrolysis of organic materials such as coal, oil, and biomass. This process involves heating the organic material to high temperatures in the absence of oxygen, resulting in the formation of polycyclic aromatic hydrocarbons.
Analyse Des Réactions Chimiques
Types of Reactions
Polycyclic aromatic hydrocarbons undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of quinones.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. These reactions typically occur under basic conditions and result in the formation of dihydro derivatives.
Substitution: Common reagents include halogens and nitrating agents. These reactions typically occur under acidic or basic conditions and result in the formation of halogenated or nitrated derivatives.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Polycyclic aromatic hydrocarbons have a wide range of scientific research applications, including:
Chemistry: Used as model compounds for studying aromaticity and reaction mechanisms.
Biology: Studied for their effects on living organisms, including their potential carcinogenicity.
Medicine: Investigated for their potential use in drug development, particularly in the treatment of cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Polycyclic aromatic hydrocarbons exert their effects through various mechanisms, including the formation of reactive oxygen species and the activation of specific molecular pathways. They can bind to DNA and proteins, leading to mutations and other cellular damage. The molecular targets and pathways involved include the aryl hydrocarbon receptor and the cytochrome P450 enzyme system.
Comparaison Avec Des Composés Similaires
Polycyclic aromatic hydrocarbons can be compared with other similar compounds, such as heterocyclic aromatic hydrocarbons and polycyclic aromatic ketones. These compounds share similar structures and properties but differ in their reactivity and biological effects. Polycyclic aromatic hydrocarbons are unique in their stability and potential carcinogenicity.
List of Similar Compounds
- Heterocyclic aromatic hydrocarbons
- Polycyclic aromatic ketones
- Polycyclic aromatic amines
Propriétés
IUPAC Name |
sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBXTVYXVQYAB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7814955.png)
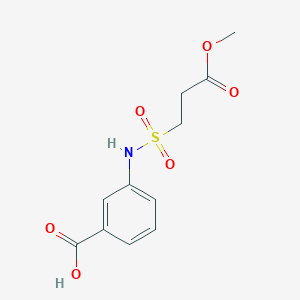
![4-[(2-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7814966.png)
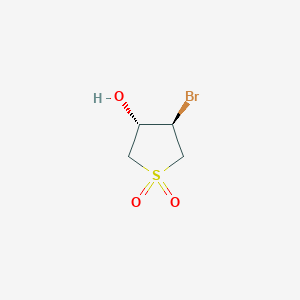
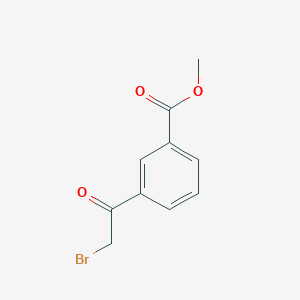
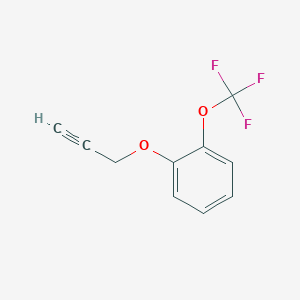
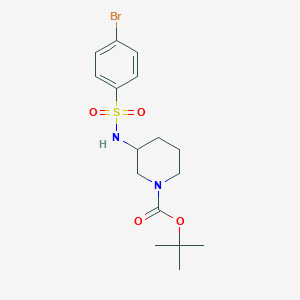
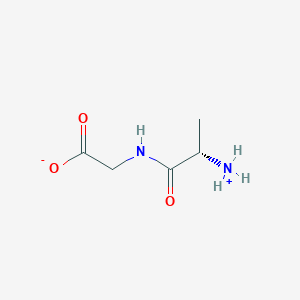
![sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7815003.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)
